molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1441254
CAS No.: 550998-57-7
M. Wt: 228.22 g/mol
InChI Key: HNNKYRXXKVKBDG-UHFFFAOYSA-N
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Description

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C10H6F2O2S and a molecular weight of 228.22 g/mol. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to specific biomolecules, allowing it to act as an inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target proteins, allowing it to inhibit or activate enzymatic activity. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters, such as organic anion-transporting polypeptides (OATPs), facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. For example, the compound’s interaction with mitochondrial proteins can affect mitochondrial respiration and energy production .

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H6_6F2_2O2_2S
  • CAS Number : 550998-55-5
  • Structure : The compound features a benzo[b]thiophene core with two fluorine atoms at the 5 and 7 positions, which can influence its reactivity and biological properties.

Medicinal Chemistry

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has been studied for its potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Properties : Research indicates that derivatives of benzo[b]thiophene compounds exhibit anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Activity : The compound's structural features may enhance its ability to inhibit cancer cell proliferation. Studies have shown that thiophene derivatives can interact with cellular pathways involved in tumor growth and metastasis .
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting its potential use in developing new antibiotics .

Biological Research

The biological mechanisms of this compound include:

  • Interaction with Enzymes : It has been observed to interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of other therapeutic agents.
  • Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK, which are crucial for cell proliferation and survival.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties .

Material Science

The compound is being explored for its applications in developing organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties are beneficial for creating efficient light-emitting materials that can be used in display technologies .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of various thiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell lines when treated with this compound, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Anti-inflammatory Activity

In another research project focused on inflammatory diseases, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting further exploration into its therapeutic use for inflammatory conditions.

Comparison with Similar Compounds

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.

    5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: This compound has only one fluorine atom, which may result in different reactivity and potency compared to the difluorinated version.

    7-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the previous compound, the position and number of fluorine atoms can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct advantages in terms of reactivity, stability, and biological activity.

Biological Activity

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester (DFBTA) is a synthetic compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H6F2O2S
  • Molecular Weight : 228.22 g/mol
  • CAS Number : 550998-57-7

DFBTA belongs to the benzo[b]thiophene family, which is recognized for diverse applications in medicinal chemistry and material science. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a compound of interest in drug development.

Enzyme Interactions

DFBTA has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's fluorine substituents enhance its binding capabilities through hydrogen bonding and hydrophobic interactions. This interaction can lead to either inhibition or activation of enzymatic reactions, influencing metabolic pathways significantly .

Antimicrobial Activity

Research indicates that DFBTA exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of cellular processes or structural integrity of microbial cells .

Case Studies and Research Findings

  • Antibacterial Effects : A study investigated the antibacterial activity of DFBTA against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties .
  • Antifungal Activity : In another study, DFBTA was evaluated for its antifungal efficacy against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potential as an antifungal agent .
  • Pharmacological Applications : DFBTA has been explored for its potential in modulating histamine receptors, particularly the H3 receptor. Compounds with similar structures have been reported as antagonists or inverse agonists at this receptor type, which is involved in various physiological processes including neurotransmission and gastric acid secretion .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Benzo[b]thiophene-2-carboxylic acid Lacks fluorine substituentsLower binding affinity
5-Fluoro-benzo[b]thiophene-2-carboxylic acid One fluorine atomModerate activity
This compound (DFBTA) Two fluorine atomsHigh binding affinity; strong antimicrobial properties

This table illustrates how the substitution pattern affects the biological activity of related compounds. DFBTA's unique difluorinated structure enhances its reactivity and interaction with biological systems compared to its analogs.

Properties

IUPAC Name

methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNKYRXXKVKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722227
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-57-7
Record name Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate, 3.58 g (56% of theory) of the title compound are obtained in a purity of 89%. Recrystallization from methanol gives the product in a purity of 97%.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate,
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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